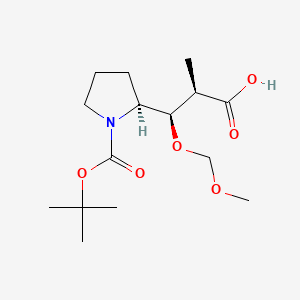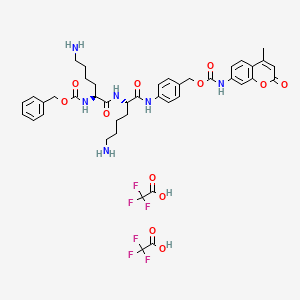
Cbz-Lys-Lys-PABA-AMC (diTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Lys-Lys-PABA-AMC (diTFA) is a fluorogenic peptide, which means it exhibits fluorescence when exposed to light. This compound is often used in biochemical assays and research due to its ability to act as a substrate for various enzymes, particularly proteases. The compound’s full chemical name is Carbobenzyloxy-Lysine-Lysine-Para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin (diTFA).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys-Lys-PABA-AMC (diTFA) involves multiple steps, starting with the protection of lysine residues using the carbobenzyloxy (Cbz) group. The synthesis typically follows these steps:
Protection of Lysine Residues: The lysine residues are protected using the carbobenzyloxy group to prevent unwanted reactions during the synthesis.
Coupling Reactions: The protected lysine residues are then coupled with para-aminobenzoic acid (PABA) and 7-amino-4-methylcoumarin (AMC) using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Cbz-Lys-Lys-PABA-AMC (diTFA) follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the coupling reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-Lys-Lys-PABA-AMC (diTFA) undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of fluorescent AMC.
Deprotection: The Cbz protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds in Cbz-Lys-Lys-PABA-AMC (diTFA).
Trifluoroacetic Acid (TFA): Used for the deprotection of Cbz groups.
Major Products Formed
7-Amino-4-Methylcoumarin (AMC): A fluorescent product released upon hydrolysis by proteases.
Deprotected Peptides: Formed after the removal of Cbz groups.
Scientific Research Applications
Cbz-Lys-Lys-PABA-AMC (diTFA) has a wide range of applications in scientific research:
Biochemical Assays: Used as a substrate in enzyme assays to study protease activity.
Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.
Medical Research: Utilized in the study of diseases involving protease activity, such as cancer and neurodegenerative disorders.
Industrial Applications: Applied in the development of diagnostic kits and research tools.
Mechanism of Action
Cbz-Lys-Lys-PABA-AMC (diTFA) acts as a substrate for proteases. When the peptide bonds are hydrolyzed by proteases, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. This fluorescence can be measured to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Cbz-Lys-PABA-AMC (diTFA): Similar structure but with one less lysine residue.
Cbz-Arg-Arg-PABA-AMC (diTFA): Contains arginine residues instead of lysine.
Cbz-Gly-Gly-PABA-AMC (diTFA): Contains glycine residues instead of lysine.
Uniqueness
Cbz-Lys-Lys-PABA-AMC (diTFA) is unique due to its specific sequence of lysine residues, which makes it a suitable substrate for certain proteases. Its fluorogenic properties also make it highly valuable in biochemical assays and research.
Properties
Molecular Formula |
C42H48F6N6O12 |
|---|---|
Molecular Weight |
942.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[(4-methyl-2-oxochromen-7-yl)carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H46N6O8.2C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;2*3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);2*(H,6,7)/t31-,32-;;/m0../s1 |
InChI Key |
UCKAYAHFAXHNQG-PZCBAQPOSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
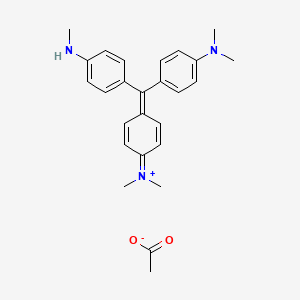

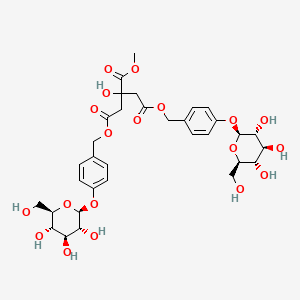
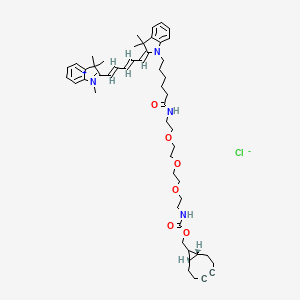
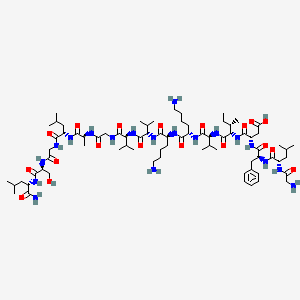
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
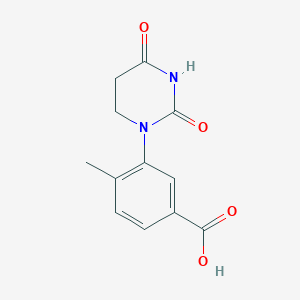
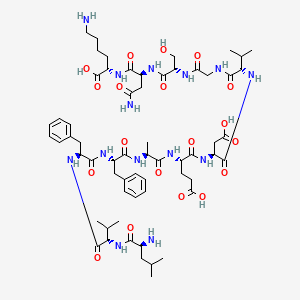
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
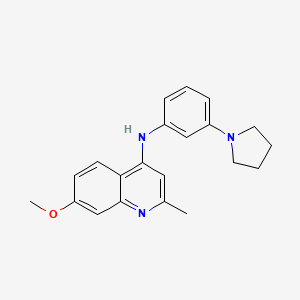
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
